

Uric acid-13C5 chemical properties and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Uric acid-13C5

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An In-depth Technical Guide to **Uric Acid-13C5**: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid-13C5 is a stable isotope-labeled version of uric acid, a terminal product of purine metabolism in humans. Due to its isotopic labeling, **Uric acid-13C5** serves as an invaluable tool in metabolic research, particularly in studies involving purine biosynthesis and degradation. Its primary applications include its use as a tracer in metabolic pathway analysis and as an internal standard for the accurate quantification of uric acid in biological samples using mass spectrometry-based methods.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to **Uric acid-13C5**.

Chemical and Physical Properties

The incorporation of five ¹³C atoms in **Uric acid-13C5** results in a higher molecular weight compared to its unlabeled counterpart. While extensive physical property data for the labeled compound is not readily available, the properties of unlabeled uric acid provide a reliable approximation as isotopic labeling does not significantly alter macroscopic physical characteristics such as melting point, boiling point, or solubility.

Property	Value	Source
Chemical Formula	$^{13}\text{C}_5\text{H}_4\text{N}_4\text{O}_3$	[1]
Molecular Weight	173.07 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	>300 °C (decomposes)	[4]
Boiling Point	Decomposes	[5]
Water Solubility	Slightly soluble	[4]
Solubility in other solvents	Insoluble in ether and alcohol; Soluble in 1M Sodium Hydroxide	[4]
pKa	5.6	[3]

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of **Uric acid- $^{13}\text{C}_5$** .

Parameter	Recommendation	Source
Storage Temperature	Room temperature in the continental US; may vary elsewhere. For long-term stability, storage at -20°C is recommended, especially when in solution.	[1][6]
Storage Conditions	Store in a well-ventilated, dry place away from light and moisture. Keep the container tightly closed.	[7][8]
Stability in Solution	Uric acid is stable in serum or plasma for up to 5 days at 2-8°C and for 6 months at -20°C. In alkaline urine (pH > 8), it is stable for 3 days at room temperature.	[6]
Degradation	Unlabeled uric acid has been shown to degrade in ammonium hydroxide solutions, with allantoin and urea identified as degradation products. The rate of degradation is dependent on the concentration of ammonium hydroxide and the temperature.[9][10]	

Experimental Protocols

Uric acid-13C5 is frequently used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of uric acid in biological matrices.[9]

Sample Preparation for LC-MS/MS Analysis of Uric Acid in Human Plasma

This protocol is a representative example and may require optimization for specific applications.

- **Spiking with Internal Standard:** To a known volume of human plasma (e.g., 100 μ L), add a known amount of **Uric acid-13C5** solution to serve as the internal standard.
- **Protein Precipitation:** Add a four-fold volume of a cold organic solvent, such as methanol or acetonitrile, to the plasma sample to precipitate proteins.
- **Vortexing and Centrifugation:** Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the uric acid and the internal standard.
- **Evaporation and Reconstitution (Optional):** The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample and improve compatibility with the LC-MS/MS system.
- **Filtration:** Filter the reconstituted sample through a 0.22 μ m filter to remove any remaining particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

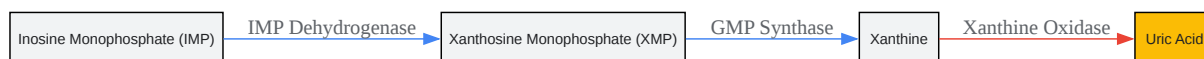
- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape.[\[11\]](#)
 - **Flow Rate:** A flow rate of 0.2-0.5 mL/min is typical.
 - **Injection Volume:** 5-10 μ L.

- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions:
 - Uric Acid (unlabeled): Monitor the transition from the precursor ion (m/z 169.0 for positive mode or m/z 167.0 for negative mode) to a specific product ion.[\[12\]](#)[\[13\]](#)
 - **Uric acid-¹³C5** (internal standard): Monitor the transition from the precursor ion (m/z 174.0 for positive mode or m/z 172.0 for negative mode) to a specific product ion.
- Quantification: The concentration of uric acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled uric acid and a constant concentration of the internal standard.

Signaling Pathways and Metabolic Context

Uric acid is the final product of purine metabolism in humans. The pathway begins with the synthesis of inosine monophosphate (IMP), which is then converted to xanthosine monophosphate (XMP) and subsequently to xanthine. Xanthine oxidase then catalyzes the oxidation of xanthine to uric acid.

Purine Metabolism to Uric Acid

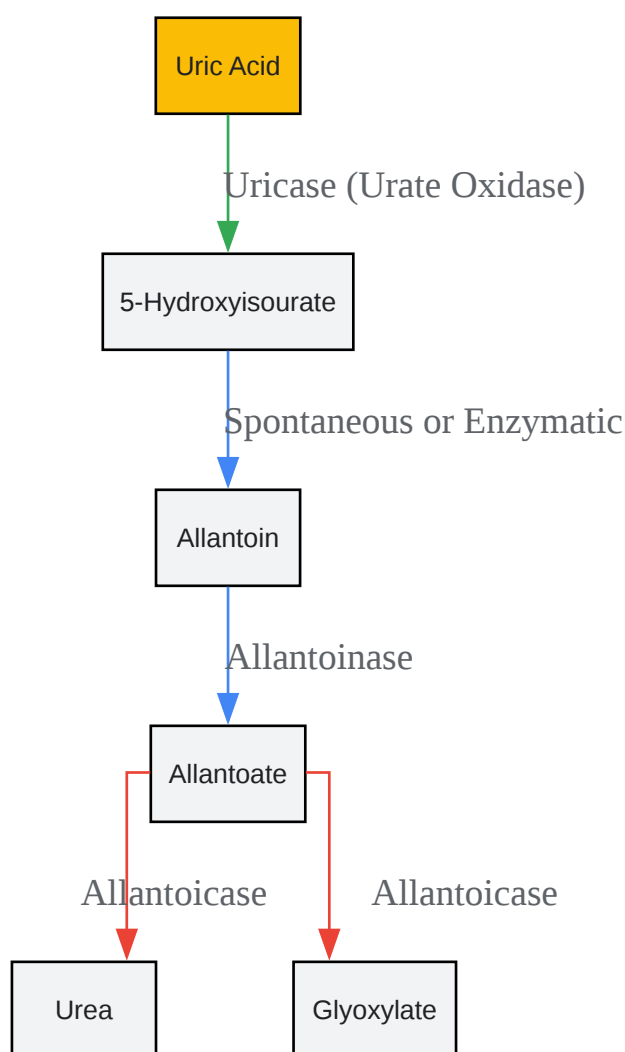


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Caption: Simplified pathway of purine metabolism leading to the formation of uric acid.

Uric Acid Degradation Pathway

In most mammals, but not in humans, uric acid is further catabolized by the enzyme uricase (urate oxidase) (urate oxidase). The absence of a functional uricase gene in humans leads to higher circulating levels of uric acid.



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Caption: The enzymatic degradation pathway of uric acid, which is absent in humans.

Conclusion

Uric acid-13C5 is a critical tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its use as an internal standard allows for the highly accurate and precise quantification of uric acid, a biomarker for numerous pathological conditions.

Furthermore, as a metabolic tracer, it enables the detailed investigation of purine metabolic fluxes in both healthy and diseased states. This guide provides foundational technical information to support the effective application of **Uric acid-13C5** in research settings.

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- To cite this document: BenchChem. [Uric acid-13C5 chemical properties and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560285#uric-acid-13c5-chemical-properties-and-stability]

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